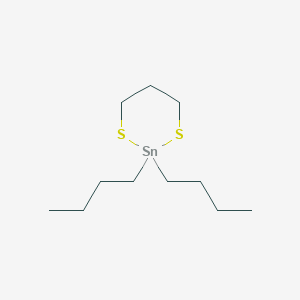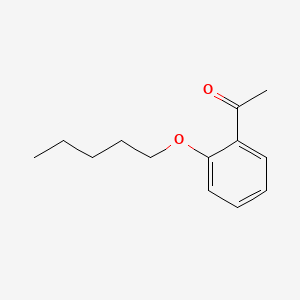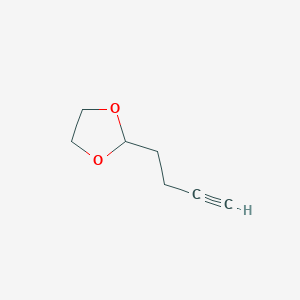
3-(Oxiran-2-yl)quinoline
説明
“3-(Oxiran-2-yl)quinoline” is a compound that belongs to the class of quinolines . Quinolines are important compounds due to their variety of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been achieved through various methods. One such method involves the use of a photocatalytic approach from easily available quinoline-N-oxides . This method is highly atom economical, with low catalyst loading, high yield, and no undesirable by-product . Another method involves the Darzens reaction, which was used to prepare (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanones from 2-chloroquinoline-3-carbaldehyde .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .科学的研究の応用
Anticancer Potential
Research has shown that hybrid molecules incorporating the quinoline structure, such as indole–quinoline–oxadiazoles, have significant roles in cancer drug development. These compounds, synthesized using green catalysts, have been evaluated for their in vitro cytotoxic potential against breast adenocarcinoma cells, demonstrating promising anticancer activity. Specifically, certain compounds exhibited low IC50 values, indicating high cytotoxicity towards cancer cells, and also showed potential as tubulin inhibitors, which could disrupt microtubule formation and induce cell cycle arrest (Kamath, Sunil, & Ajees, 2016).
Photovoltaic Applications
Quinoline derivatives have been investigated for their photovoltaic properties, highlighting their potential applications in photodiode fabrication. For instance, films of quinoline derivatives have been deposited using thermal evaporation techniques, demonstrating rectification behavior and photovoltaic properties under illumination. This suggests their suitability for use in photodiodes, with specific structural modifications like chlorophenyl substitution improving diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
QSAR Modeling for Toxicity Prediction
Quantitative structure-activity relationship (QSAR) modeling has been applied to predict the toxicity of various quinoline derivatives. This approach helps in assessing the acute toxicity of these compounds, providing insights into their safety profiles. QSAR modeling has proven to be a useful tool for screening and predicting the LD50 values, facilitating the design of safer compounds (Tiwari et al., 2017).
Green Synthesis Methodologies
The synthesis of quinoline derivatives has also been explored through green chemistry approaches, such as acid-promoted iron-catalyzed dehydrogenative cycloaddition reactions. These methods enable the synthesis of quinolines using air as a terminal oxidant, offering an environmentally friendly alternative to traditional synthesis techniques. Such approaches not only yield quinoline derivatives efficiently but also highlight the significance of green chemistry in promoting sustainable drug research (Yang et al., 2018).
作用機序
将来の方向性
Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, there is potential for “3-(Oxiran-2-yl)quinoline” to be developed into therapeutically beneficial products .
特性
IUPAC Name |
3-(oxiran-2-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10-8(3-1)5-9(6-12-10)11-7-13-11/h1-6,11H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDQKNMMKCUZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500591 | |
| Record name | 3-(Oxiran-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxiran-2-yl)quinoline | |
CAS RN |
72408-98-1 | |
| Record name | 3-(Oxiran-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







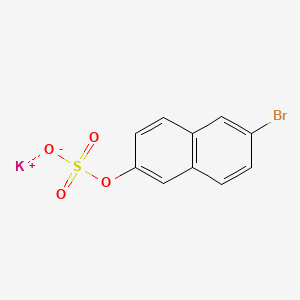
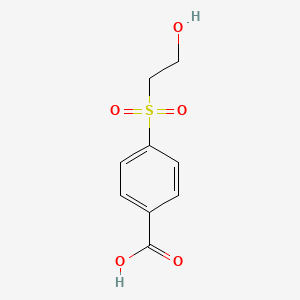
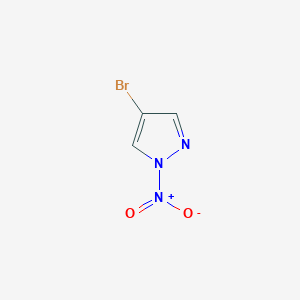
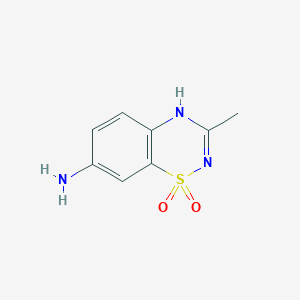
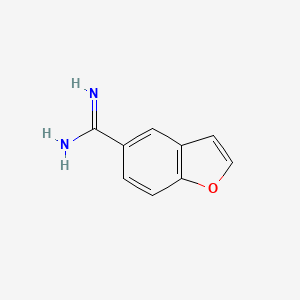

![6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B3056502.png)
